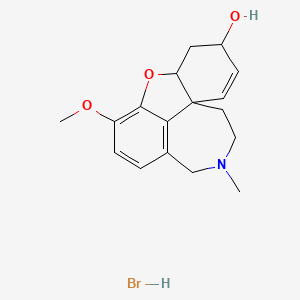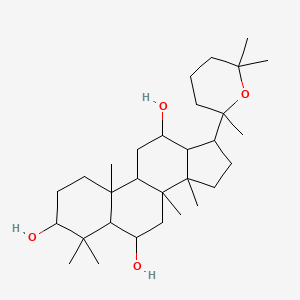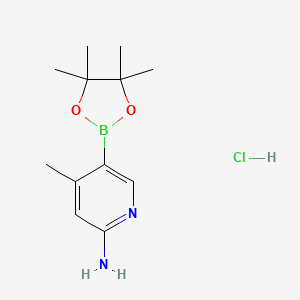
AZD2461
概要
説明
AZD2461 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalazinone core substituted with a fluorobenzyl group and a methoxypiperidine moiety.
作用機序
Target of Action
AZD2461, also known as 3K288XF5XJ or 4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one, is a potent inhibitor of the Poly (ADP-ribose) polymerase (PARP) family of enzymes . The primary targets of this compound are PARP1 and PARP2, with a lower affinity towards PARP3 . These enzymes play a crucial role in the DNA damage response (DDR) pathway, which is essential for maintaining genomic stability .
Mode of Action
This compound binds to PARP enzymes, inhibiting their activity . This inhibition disrupts the DDR pathway, leading to an accumulation of DNA damage, particularly in cancer cells with existing defects in DNA repair mechanisms . This leads to cell death, particularly in cancer cells that are already deficient in certain DNA repair pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DDR pathway . By inhibiting PARP enzymes, this compound prevents the repair of single-strand and double-strand DNA breaks . This leads to the accumulation of DNA damage, triggering cell death in cells that are unable to adequately repair this damage . In addition, this compound has been shown to downregulate BRCA-1, a molecule involved in DNA repair .
Pharmacokinetics
This compound was developed as a poor substrate for P-glycoprotein, a protein that can pump drugs out of cells and contribute to drug resistance . This means that this compound can remain in cells for longer periods, increasing its effectiveness . Variations in pharmacokinetics between this compound and other parp inhibitors may be responsible for differences observed in their effects .
Result of Action
The inhibition of PARP enzymes by this compound leads to an accumulation of DNA damage, particularly in cancer cells with existing defects in DNA repair mechanisms . This can trigger cell death, providing a potential therapeutic benefit in the treatment of certain types of cancer . This compound has been shown to be effective against tumors that are resistant to other PARP inhibitors .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the expression levels of P-glycoprotein, which can pump drugs out of cells, can affect the bioavailability and efficacy of this compound . Additionally, the expression levels of PARP3 in different species can influence the toxicity profile of this compound .
生化学分析
Biochemical Properties
AZD2461 inhibits the activity of PARP1, PARP2, and PARP3, with IC50 values of 5 nM, 2 nM, and 200 nM respectively . The inhibition of these enzymes by this compound disrupts the repair of DNA single-strand and double-strand breaks, leading to genomic instability .
Cellular Effects
This compound has been shown to reduce the growth of cells by arresting growth at the G2/M phase and modulating the expression, activation, and subcellular localization of specific cell cycle regulators . It also reduces the levels of phospho-AKT and accumulates γH2AX, a specific marker of DNA damage .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to PARP enzymes and inhibiting their activity . This inhibition disrupts the repair of DNA single-strand and double-strand breaks, leading to genomic instability .
Temporal Effects in Laboratory Settings
It has been shown that this compound is taken up in vivo in PARP1-expressing tumors, indicating its potential for long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, this compound has been shown to enhance the antitumor efficacy of temozolomide and shows lower impact on mouse bone marrow cells
Metabolic Pathways
Given its role as a PARP inhibitor, it is likely to be involved in pathways related to DNA repair .
Transport and Distribution
This compound was developed as a poor substrate for drug transporters, specifically P-glycoprotein . This suggests that it may be transported and distributed within cells and tissues in a manner that is different from other PARP inhibitors.
Subcellular Localization
Given its role as a PARP inhibitor, it is likely to be localized to the nucleus where PARP enzymes are typically found .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AZD2461 typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with a fluorine atom at the para position.
Attachment of the Methoxypiperidine Moiety: This can be done through amide bond formation using standard peptide coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC or recrystallization.
化学反応の分析
Types of Reactions
AZD2461 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl halides, peptide coupling reagents (EDCI, DCC)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
AZD2461 has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may serve as a probe for studying biological processes or as a potential drug candidate in medicinal chemistry.
Medicine: It could be investigated for its pharmacological properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
類似化合物との比較
Similar Compounds
- 4-(4-fluorobenzyl)phthalazin-1(2H)-one
- 4-(4-methoxypiperidine-1-carbonyl)phthalazin-1(2H)-one
- 4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)quinazolin-2(1H)-one
Uniqueness
AZD2461 is unique due to the combination of its structural features, which confer specific chemical and biological properties
特性
IUPAC Name |
4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-29-15-8-10-26(11-9-15)22(28)18-12-14(6-7-19(18)23)13-20-16-4-2-3-5-17(16)21(27)25-24-20/h2-7,12,15H,8-11,13H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNBNUYQTQIHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657831 | |
| Record name | 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174043-16-3 | |
| Record name | AZD-2461 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174043163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1174043-16-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-2461 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K288XF5XJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methoxy-1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde](/img/structure/B7979367.png)


![(3R,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt](/img/structure/B7979398.png)

![(4R-Cis)-6-[(Acetyloxy) methyl]-2,2-Dimethyl-1,3-Dioxane-4-Acetic Acid,1,1-Diemthyethyl Ester](/img/structure/B7979430.png)


![[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9Z,11S,12R,13Z,15Z,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B7979448.png)
![[5-[4-[(4-Tert-butylbenzoyl)carbamothioylamino]anilino]-5-oxopentyl]-dimethylazanium;chloride](/img/structure/B7979455.png)




